N'-[(Z)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(3-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(Z)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(3-methylphenoxy)acetohydrazide is a complex organic compound that features a furan ring, an iodophenyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves the condensation of 5-(4-iodophenyl)furan-2-carbaldehyde with 2-(3-methylphenoxy)acetohydrazide. The reaction is carried out in the presence of a suitable catalyst, often under reflux conditions, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring and hydrazide moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for treating various diseases.
Industry: The compound might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N’-[(Z)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(3-methylphenoxy)acetohydrazide exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. These interactions could modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-[5-(4-iodophenyl)furan-2-yl]methylidene]-2-(naphthalen-1-yl)acetohydrazide
- 2-(4-chloro-3-methylphenoxy)-N’-[{5’-(substituted aryl)-furan-2’-yl}-methylidene]-acetohydrazides
Uniqueness
N’-[(Z)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(3-methylphenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, as mentioned above.
Properties
Molecular Formula |
C20H17IN2O3 |
---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
N-[(Z)-[5-(4-iodophenyl)furan-2-yl]methylideneamino]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H17IN2O3/c1-14-3-2-4-17(11-14)25-13-20(24)23-22-12-18-9-10-19(26-18)15-5-7-16(21)8-6-15/h2-12H,13H2,1H3,(H,23,24)/b22-12- |
InChI Key |
HAUXMNRLUHFFQH-UUYOSTAYSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C\C2=CC=C(O2)C3=CC=C(C=C3)I |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)I |
Origin of Product |
United States |
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